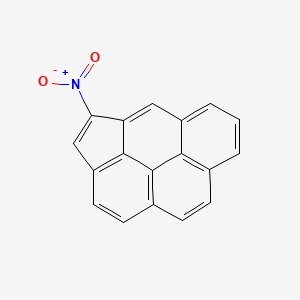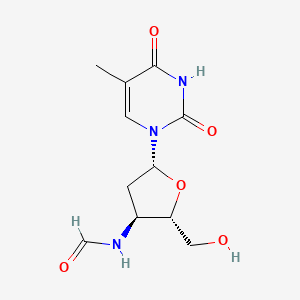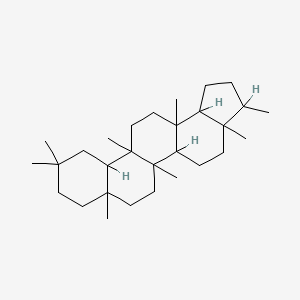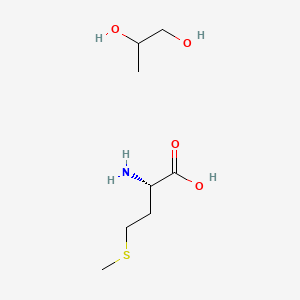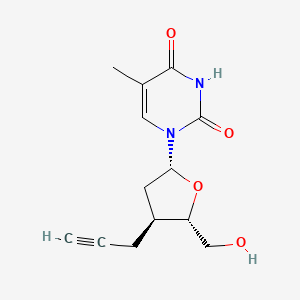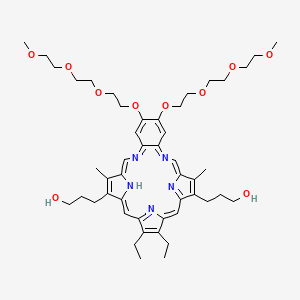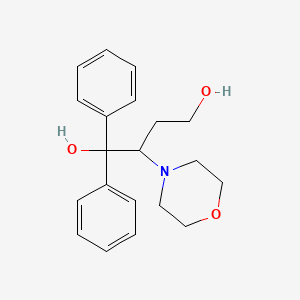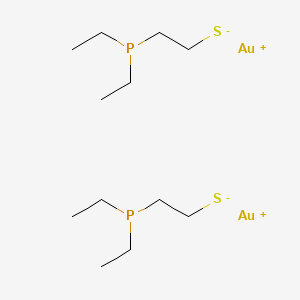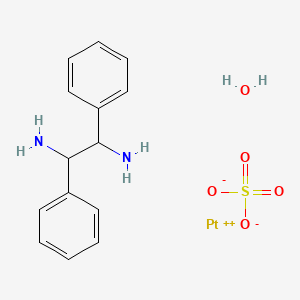
Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N')(sulfato(2-)-O)-, (SP-4-4-(R*,S*))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N’)(sulfato(2-)-O)-, (SP-4-4-(R,S))-** is a coordination compound featuring platinum as the central metal atom. This compound is notable for its complex structure, which includes 1,2-diphenyl-1,2-ethanediamine and sulfato ligands. The unique arrangement of these ligands around the platinum center gives the compound distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N’)(sulfato(2-)-O)-, (SP-4-4-(R*,S*))- typically involves the reaction of platinum salts with 1,2-diphenyl-1,2-ethanediamine and sulfato ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, with careful control of pH and temperature to ensure the proper coordination of the ligands to the platinum center.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and adjusting the reaction conditions (e.g., temperature, solvent).
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state complexes.
科学研究应用
Chemistry:
- Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
- Studied for its unique coordination chemistry and potential to form novel complexes.
Biology and Medicine:
- Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
- Explored for its antimicrobial properties.
Industry:
- Utilized in the development of advanced materials and coatings due to its stability and reactivity.
- Employed in the production of sensors and electronic devices.
作用机制
The mechanism by which Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N’)(sulfato(2-)-O)-, (SP-4-4-(R*,S*))- exerts its effects involves the coordination of the platinum center to various molecular targets. In biological systems, this can include binding to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. The compound may also interact with proteins and enzymes, altering their function and leading to cell death.
相似化合物的比较
Cisplatin: Another platinum-based anticancer drug with a simpler structure.
Carboplatin: A platinum compound with a different set of ligands, used in cancer treatment.
Oxaliplatin: A platinum compound with a distinct ligand arrangement, also used in chemotherapy.
Uniqueness: Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N’)(sulfato(2-)-O)-, (SP-4-4-(R*,S*))- is unique due to its specific ligand arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes and interact with a variety of molecular targets makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
80657-33-6 |
|---|---|
分子式 |
C14H18N2O5PtS |
分子量 |
521.5 g/mol |
IUPAC 名称 |
1,2-diphenylethane-1,2-diamine;platinum(2+);sulfate;hydrate |
InChI |
InChI=1S/C14H16N2.H2O4S.H2O.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-5(2,3)4;;/h1-10,13-14H,15-16H2;(H2,1,2,3,4);1H2;/q;;;+2/p-2 |
InChI 键 |
DBBMMANAMKJWJS-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.O.[O-]S(=O)(=O)[O-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





